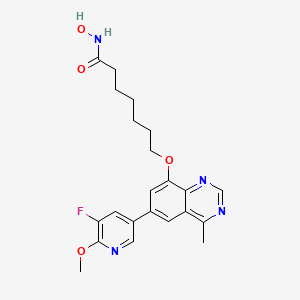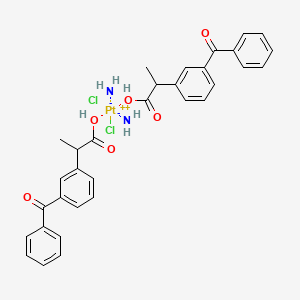
Antitumor agent-36
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-36 is a platinum-based compound known for its potent anti-proliferative and anti-metastasis activities. It induces serious DNA damage, leading to high expression of γ-H2AX and p53, and promotes apoptosis of tumor cells through the mitochondrial apoptotic pathway involving Bcl-2, Bax, and caspase3 . This compound also significantly improves immune response by restraining the expression of PD-L1, thereby increasing CD3+ and CD8+ T infiltrating cells in tumor tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-36 involves the formation of a platinum complex with specific ligands. The process typically includes the reaction of platinum salts with organic ligands under controlled conditions. For instance, the synthesis might involve the reaction of platinum(IV) chloride with ketoprofen or loxoprofen to form the desired platinum complex .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Antitumor agent-36 undergoes several types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation-reduction reactions, which are crucial for its antitumor activity.
Substitution: Ligands around the platinum center can be substituted with other ligands, affecting the compound’s stability and activity.
Coordination: The platinum center coordinates with DNA bases, leading to DNA damage and apoptosis.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include platinum(IV) chloride, ketoprofen, loxoprofen, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the platinum complex.
Major Products Formed
The major products formed from the reactions of this compound include various platinum-DNA adducts, which are responsible for its antitumor activity. These adducts interfere with DNA replication and transcription, leading to cell death .
Aplicaciones Científicas De Investigación
Antitumor agent-36 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study platinum-based antitumor agents and their interactions with DNA.
Biology: Investigated for its effects on cellular processes such as apoptosis and immune response.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer and leukemia.
Mecanismo De Acción
Antitumor agent-36 exerts its effects through multiple mechanisms:
DNA Damage: It induces serious DNA damage, leading to high expression of γ-H2AX and p53.
Apoptosis: Promotes apoptosis of tumor cells through the mitochondrial apoptotic pathway involving Bcl-2, Bax, and caspase3.
Immune Response: Improves immune response by restraining the expression of PD-L1, increasing CD3+ and CD8+ T infiltrating cells in tumor tissues.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Antitumor agent-36 include other platinum-based antitumor agents such as:
Cisplatin: One of the first and most widely used platinum-based chemotherapy drugs.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: Another platinum-based drug used in the treatment of colorectal cancer
Uniqueness
This compound is unique due to its specific combination of ligands, which enhances its anti-proliferative and anti-metastasis activities. It also has a distinct mechanism of action involving the mitochondrial apoptotic pathway and immune response modulation, setting it apart from other platinum-based compounds .
Propiedades
Fórmula molecular |
C32H32Cl2N2O6Pt |
|---|---|
Peso molecular |
806.6 g/mol |
Nombre IUPAC |
azanide;2-(3-benzoylphenyl)propanoic acid;dichloroplatinum(2+) |
InChI |
InChI=1S/2C16H14O3.2ClH.2H2N.Pt/c2*1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;;;;;/h2*2-11H,1H3,(H,18,19);2*1H;2*1H2;/q;;;;2*-1;+4/p-2 |
Clave InChI |
DGUZSKWMBUQMMP-UHFFFAOYSA-L |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.[NH2-].[NH2-].Cl[Pt+2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)
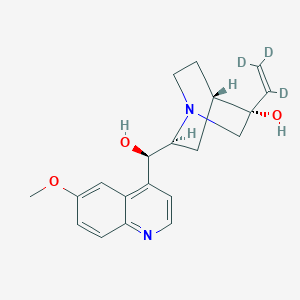
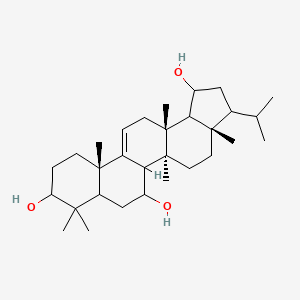

![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
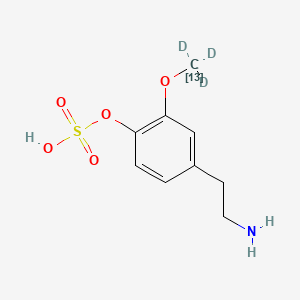
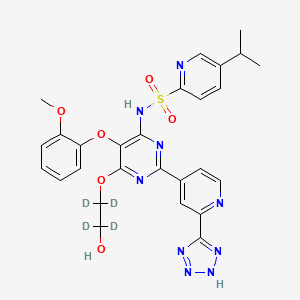
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
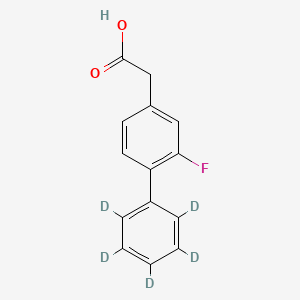
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
